2-Methoxy-4-(trifluoromethyl)benzyl bromide

Descripción general

Descripción

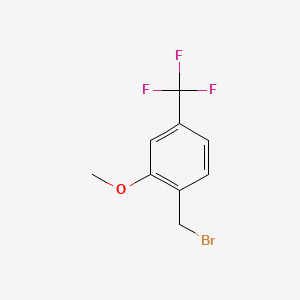

2-Methoxy-4-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C9H8BrF3O and a molecular weight of 269.06 g/mol . It is also known by its IUPAC name, 2-(bromomethyl)-5-(trifluoromethyl)phenyl methyl ether . This compound is characterized by the presence of a bromomethyl group, a trifluoromethyl group, and a methoxy group attached to a benzene ring. It is commonly used in organic synthesis and various chemical reactions.

Métodos De Preparación

The synthesis of 2-Methoxy-4-(trifluoromethyl)benzyl bromide typically involves the bromination of 2-methoxy-4-(trifluoromethyl)toluene. This reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom on the methyl group with a bromine atom.

Análisis De Reacciones Químicas

2-Methoxy-4-(trifluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atom can be replaced by a nucleophile such as an amine, thiol, or alkoxide, leading to the formation of corresponding substituted products.

Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura coupling reactions with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions, while the trifluoromethyl group remains stable under most reaction conditions.

Aplicaciones Científicas De Investigación

Organic Synthesis

Building Block for Complex Molecules

2-Methoxy-4-(trifluoromethyl)benzyl bromide serves as a versatile building block in organic synthesis. It is particularly valuable in the pharmaceutical and agrochemical industries, where it is used to synthesize more complex organic molecules. The trifluoromethyl group enhances the lipophilicity and metabolic stability of target compounds, making them more effective as drug candidates .

Synthesis of Key Intermediates

Recent studies have demonstrated its utility in synthesizing key intermediates for pharmaceuticals. For example, it has been involved in reactions that yield various amides and nitriles, showcasing its effectiveness in constructing complex molecular frameworks .

Medicinal Chemistry

Drug Development

The compound is instrumental in the development of potential drug candidates due to its ability to introduce functional groups that can enhance biological activity. The incorporation of trifluoromethyl and methoxy groups can significantly improve the pharmacokinetic profiles of new therapeutics .

Case Study: Anticancer Agents

In a study focusing on anticancer agents, derivatives of this compound were synthesized and evaluated for their efficacy against cancer cell lines. The results indicated that these compounds exhibited promising cytotoxicity, suggesting their potential as lead compounds in cancer therapy .

Material Science

Functional Materials

In material science, this compound is utilized to create functional materials such as polymers and liquid crystals. The trifluoromethyl group imparts unique properties like increased hydrophobicity and thermal stability, which are desirable in various applications including electronics and coatings .

Polymer Synthesis Example

For instance, researchers have used this compound in the synthesis of specialty polymers that demonstrate enhanced performance characteristics, making them suitable for applications in advanced materials technology .

Biological Research

Biochemical Pathways

The compound's role extends into biological research where it participates in critical biochemical pathways. Its mechanism of action often involves transmetalation processes that are vital for carbon-carbon bond formation through cross-coupling reactions .

Pharmacological Studies

Pharmacological studies have highlighted its interaction with specific biological targets, leading to the development of new therapeutic strategies. The fluorinated structure contributes to its unique interactions within biological systems, enhancing its potential as a bioactive molecule .

Summary Table of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Synthesis of pharmaceuticals and agrochemicals |

| Medicinal Chemistry | Development of drug candidates with enhanced biological activity | Anticancer agents derived from the compound |

| Material Science | Creation of functional materials with unique properties | Specialty polymers for electronics |

| Biological Research | Participation in biochemical pathways and drug development | Studies on pharmacological interactions |

Mecanismo De Acción

The mechanism of action of 2-Methoxy-4-(trifluoromethyl)benzyl bromide in chemical reactions primarily involves the formation of reactive intermediates, such as carbocations or radicals, which then undergo further transformations. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In Suzuki-Miyaura coupling, the compound undergoes oxidative addition to a palladium catalyst, followed by transmetalation with a boronic acid and reductive elimination to form the final biaryl product .

Comparación Con Compuestos Similares

2-Methoxy-4-(trifluoromethyl)benzyl bromide can be compared with other similar compounds, such as:

4-(Trifluoromethyl)benzyl bromide: This compound lacks the methoxy group and is used in similar nucleophilic substitution and coupling reactions.

2-(Trifluoromethyl)benzyl bromide: This compound has the trifluoromethyl group in the ortho position relative to the bromomethyl group, which can influence its reactivity and the types of reactions it undergoes.

The presence of the methoxy group in this compound makes it unique, as it can participate in additional reactions, such as oxidation to form carbonyl compounds, and can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and stability.

Actividad Biológica

2-Methoxy-4-(trifluoromethyl)benzyl bromide (CAS No. 886500-59-0) is an organic compound that has garnered attention due to its potential biological activities. Its unique structure, featuring a trifluoromethyl group and a methoxy group on a benzyl bromide backbone, suggests various avenues for pharmacological applications, particularly in the fields of oncology and antimicrobial research.

- Molecular Formula : C9H8BrF3O

- Molecular Weight : 273.06 g/mol

- Structure : The compound consists of a benzene ring substituted with a methoxy group (-OCH3) and a trifluoromethyl group (-CF3), along with a bromine atom attached to the benzyl position.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an anticancer agent and its antimicrobial properties. Below, we summarize key findings from various studies.

Anticancer Activity

- Cell Proliferation Inhibition : In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on the proliferation of various cancer cell lines. For instance, it has been reported to have an IC50 value in the low micromolar range against breast cancer cell lines, indicating potent activity against tumor growth .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspase pathways, which are crucial for programmed cell death. This was evidenced by increased caspase-3 activation in treated cells compared to controls .

- In Vivo Studies : Preliminary in vivo studies using chick chorioallantoic membrane (CAM) assays showed that this compound significantly inhibited angiogenesis in tumor tissues, suggesting its potential as an anti-angiogenic agent .

Antimicrobial Properties

Recent investigations have also explored the antimicrobial activity of this compound. It has been shown to possess effective antibacterial properties against several strains of bacteria, including both Gram-positive and Gram-negative organisms. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Table 1: Summary of Biological Activities

| Activity Type | Cell Lines/Organisms | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 8.47 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 9.22 | Induction of apoptosis | |

| Antimicrobial | E. coli | 15.0 | Disruption of cell membrane |

| S. aureus | 12.5 | Inhibition of metabolic pathways |

Propiedades

IUPAC Name |

1-(bromomethyl)-2-methoxy-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c1-14-8-4-7(9(11,12)13)3-2-6(8)5-10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWAGWLZAZFSJRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395071 | |

| Record name | 2-METHOXY-4-(TRIFLUOROMETHYL)BENZYL BROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886500-59-0 | |

| Record name | 2-METHOXY-4-(TRIFLUOROMETHYL)BENZYL BROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.